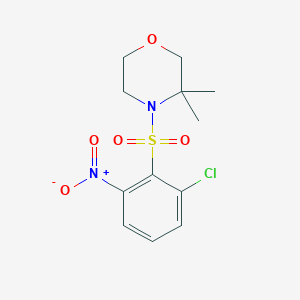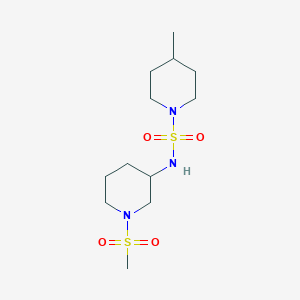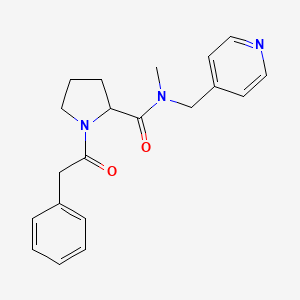![molecular formula C10H19N3O3S B7533464 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole, also known as DSO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSO is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is a highly reactive molecule that has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including E. coli, P. aeruginosa, and C. albicans. It has also been shown to be effective against certain types of cancer cells, including breast cancer and leukemia. 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole in lab experiments is its high reactivity. This makes it useful in a wide range of applications, including drug development and biochemical research. However, 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole is also highly reactive with other molecules, which can make it difficult to work with. In addition, 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole is a relatively new compound that has not been extensively studied in vivo, which limits its potential applications in clinical research.
Orientations Futures
There are many potential future directions for research on 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole. One area of research is the development of new drugs that are based on the structure of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole. Another area of research is the investigation of the mechanism of action of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole and its potential applications in the treatment of various diseases. Finally, further research is needed to determine the safety and efficacy of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole in vivo, which will be important for its potential use in clinical research.
Méthodes De Synthèse
The synthesis of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole involves the reaction of diethylamine with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. This reaction results in the formation of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole and water as a byproduct. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions. The yield of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole can be improved by using excess diethylamine and by optimizing the reaction conditions.
Applications De Recherche Scientifique
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs. 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. It has also been shown to be effective against certain types of cancer cells, including breast cancer and leukemia.
Propriétés
IUPAC Name |
4-[(diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S/c1-5-13(6-2)17(14,15)11-7-10-8(3)12-16-9(10)4/h11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNSEZBEPBBKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NCC1=C(ON=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)
![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)
![1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)


![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)
![5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)
![2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7533457.png)
![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)
